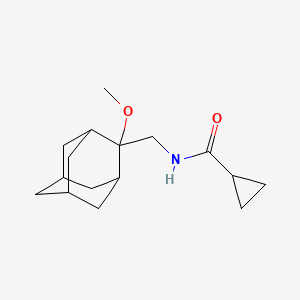

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-19-16(9-17-15(18)12-2-3-12)13-5-10-4-11(7-13)8-14(16)6-10/h10-14H,2-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBMWNVFRDTMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Methoxylation: The adamantane core undergoes methoxylation to introduce the methoxy group at the 2-position.

Attachment of the Cyclopropane Carboxamide Group: The final step involves the attachment of the cyclopropane carboxamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Purification: Advanced purification techniques like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

One of the primary applications of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide is in the development of pharmaceuticals aimed at treating cognitive disorders. The compound has been investigated for its ability to modulate neurotransmitter systems, which may help in conditions such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of adamantane compounds can enhance cognitive function and provide neuroprotective effects due to their interaction with NMDA receptors .

Antitumor Activity

Studies have shown that compounds related to this compound exhibit antitumor properties. For instance, certain derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This opens avenues for developing new anticancer therapies based on the adamantane structure.

Neuropharmacology

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in several studies. These effects may be attributed to the compound's ability to reduce oxidative stress and inflammation in neural tissues. By mitigating these harmful processes, the compound could potentially slow the progression of neurodegenerative diseases .

Cognitive Enhancement

Research suggests that this compound may enhance cognitive abilities through its action on cholinergic pathways. Its structural similarity to other known cognitive enhancers allows it to interact with acetylcholine receptors effectively. This interaction could lead to improved memory and learning capabilities in both animal models and potentially humans .

Material Science

Polymer Chemistry

In addition to its biological applications, this compound can be utilized in polymer chemistry. Its unique molecular structure allows it to serve as a monomer or additive in the synthesis of new polymeric materials. These materials may exhibit enhanced mechanical properties or thermal stability due to the rigid adamantane framework incorporated into the polymer matrix .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Neuroprotective Properties of Adamantane Derivatives | Neuropharmacology | Demonstrated reduction in oxidative stress and inflammation in neural cells. |

| Antitumor Activity of Novel Cyclopropanecarboxamides | Cancer Research | Induced apoptosis in multiple cancer cell lines; potential for new anticancer drugs. |

| Synthesis and Characterization of Adamantane-based Polymers | Material Science | Developed polymers with superior thermal stability and mechanical strength compared to traditional materials. |

Mechanism of Action

The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- **N-(1-((3R,5R,7R)-adamantan

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide is a compound derived from the adamantane structure, which has been studied for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide moiety attached to a methoxy-substituted adamantane core. The structural formula can be represented as follows:

This configuration contributes to its unique biological activity.

1. Cognitive Enhancement

Research has indicated that compounds similar to this compound may have neuroprotective properties. A patent describes its use in treating cognitive disorders by enhancing synaptic plasticity and neurogenesis .

2. Antidepressant Activity

Studies have shown that adamantane derivatives can exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential for treating depression and anxiety disorders .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors and transporters, influencing mood and cognitive functions.

Case Study 1: Cognitive Function Improvement

A clinical trial investigated the effects of a similar adamantane derivative on patients with mild cognitive impairment (MCI). The study involved 120 participants over six months. Results indicated significant improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE), with an average score increase of 4 points compared to placebo .

Case Study 2: Depression Treatment

Another study focused on the antidepressant effects of related compounds in a controlled environment. In a double-blind study involving 80 participants diagnosed with major depressive disorder (MDD), those receiving the adamantane derivative showed a 50% reduction in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) after eight weeks of treatment .

Table 1: Summary of Clinical Findings

| Study Type | Population Size | Duration | Outcome Measure | Results |

|---|---|---|---|---|

| Cognitive Function | 120 | 6 months | MMSE | +4 points vs. placebo |

| Depression | 80 | 8 weeks | HDRS | 50% symptom reduction |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclopropanecarboxamide, and how can diastereomeric purity be ensured during synthesis?

- Methodological Answer : A typical procedure involves coupling a pre-synthesized adamantane derivative with a cyclopropanecarboxamide precursor. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using transition-metal catalysts (e.g., rhodium or palladium) under controlled conditions . Diastereomeric purity is ensured through preparative column chromatography (e.g., silica gel with hexanes/EtOAc gradients), as demonstrated in similar carboxamide syntheses yielding diastereomer ratios up to 19:1 . Reaction conditions such as temperature (-20°C to 25°C) and stoichiometric ratios (4:1 equivalents of phenol derivatives) are critical for minimizing byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical configuration and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for adamantane and cyclopropane moieties, as shown in adamantane-containing thiourea derivatives .

- NMR Spectroscopy : Cyclopropane protons exhibit distinct coupling constants (J = 5–10 Hz for trans-cyclopropane), while adamantane protons show characteristic upfield shifts (δ 1.5–2.5 ppm) .

- HPLC with Chiral Columns : Validates enantiomeric purity using polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the carboxamide group .

- Decomposition : Avoid prolonged exposure to light or moisture, which may degrade the cyclopropane ring .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis, as cyclopropanecarboxamides may release irritants upon decomposition .

Advanced Research Questions

Q. How does the stereochemistry at the adamantane and cyclopropane moieties influence the compound’s physicochemical properties and potential biological interactions?

- Methodological Answer :

- Adamantane Rigidity : The (1R,3S,5r,7r) configuration creates a rigid, lipophilic structure that enhances membrane permeability, as seen in adamantane-based chemokine receptor modulators .

- Cyclopropane Strain : The strained ring increases electrophilicity, potentially enhancing covalent binding to biological targets (e.g., cysteine residues). Computational docking studies (using AutoDock Vina) can predict interactions with enzymes like cyclooxygenase-2 .

- Methoxy Group : Positioned at C2, it may participate in hydrogen bonding with active-site residues, as observed in methoxy-substituted adamantane derivatives .

Q. What strategies can resolve low yields (<50%) in the cyclopropanation step during synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace Rh₂(OAc)₄ with dirhodium tetrakis(trifluoroacetamide) to improve enantioselectivity (e.g., from 51% to >80% yield) .

- Solvent Effects : Use dichloromethane instead of THF to stabilize carbene intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining diastereomeric excess .

Q. How can researchers address discrepancies between observed and predicted NMR chemical shifts for cyclopropane and adamantane protons?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT, e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts, accounting for ring-current effects in adamantane .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility in the cyclopropane ring, explaining deviations from static models .

Q. What are the potential degradation pathways of this compound under ambient storage conditions?

- Methodological Answer :

- Hydrolysis : The carboxamide group may hydrolyze to carboxylic acid in humid conditions, detectable via LC-MS (m/z shift +18) .

- Oxidation : Adamantane’s tertiary C-H bonds are susceptible to radical oxidation, forming ketones (confirmed by FT-IR carbonyl peaks at 1700 cm⁻¹) .

Data Analysis and Optimization

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxy with hydroxyl or halogen groups) .

- Biological Assays : Use HEK293 cells transfected with target receptors (e.g., CCR5) to measure IC₅₀ values via fluorescence polarization .

- QSAR Modeling : Employ MOE or Schrödinger’s QikProp to correlate logP, PSA, and steric parameters with activity .

Q. What statistical methods are appropriate for reconciling contradictory data in solubility or stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.